(S)-N-Acetyl-2-naphthylalanine
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a line-angle formula or a 3D model.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Enantiomeric Purity Enhancement
(S)-N-Acetyl-2-naphthylalanine derivatives have been used in the enhancement of enantiomeric purity in chemical synthesis. For instance, the single enantiomers of 2-naphthylalanine were prepared from 2-naphthaldehyde, with key steps including asymmetric hydrogenation and subsequent transformations preserving enantiomeric purity over 99.5% (Boaz et al., 2005).
Enzymatic Synthesis of Chiral Amino Acids
N-Acetyl amino acid racemases (NAAARs), which include (S)-N-Acetyl-2-naphthylalanine as a substrate, are pivotal in the enzymatic synthesis of chiral amino acids, crucial for biotechnology applications. A spectrophotometric microtiter-plate-based assay for NAAAR has been developed, enabling the determination of kinetic parameters and high-throughput screening of NAAAR mutant gene libraries (Sánchez-Carrón et al., 2015).
Antimicrobial Peptide Enhancement
The addition of bulky amino acid β-naphthylalanine to short antimicrobial peptides, including derivatives of (S)-N-Acetyl-2-naphthylalanine, has been shown to boost their salt resistance and serum stability. This strategy improves the efficacy of these peptides under high salt conditions, which is crucial for their pharmaceutical applications (Chu et al., 2013).
Cellular Delivery of Cyclic Peptides
(S)-N-Acetyl-2-naphthylalanine derivatives are used in enhancing the cellular delivery of cyclic peptides. Embedding short peptide motifs containing (S)-N-Acetyl-2-naphthylalanine into cyclic peptides has shown to significantly increase their membrane permeability and internalization into mammalian cells, thus enhancing their potential as therapeutic agents and research tools (Qian et al., 2013).
Antitumor Activities
Compounds containing naphthylalanine derivatives, including (S)-N-Acetyl-2-naphthylalanine, have been investigated for their antitumor effects. Research shows that such compounds exhibit significant antitumor activity, making them a research hotspot in the field of cancer treatment (Duo-du, 2014).
Pharmacological Properties
Studies on (S)-N-Acetyl-2-naphthylalanine derivatives have revealed their importance in understanding pharmacological properties of various compounds. These derivatives are used to synthesize analogues for testing in various bioassays, contributing to the development of potential therapeutic agents (Lammek et al., 2009).
Safety And Hazards
This would include information on the compound’s toxicity, flammability, and environmental impact. It’s important to handle all chemical compounds safely.
Future Directions
This could involve potential applications of the compound, areas for further research, or ways to improve its synthesis.
For a specific compound like “(S)-N-Acetyl-2-naphthylalanine”, you would need to look up this information in scientific literature or databases. Please note that not all compounds will have information available in all of these categories. If you have access to scientific databases or a university library, those would be good places to start your research. You could also try searching for the compound in online resources like Google Scholar or PubMed. If you’re having trouble finding information, it might be helpful to consult with a chemist or a librarian. They can often provide guidance on how to search for chemical information. I hope this helps, and let me know if you have any other questions!
properties
IUPAC Name |
(2S)-2-acetamido-3-naphthalen-2-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10(17)16-14(15(18)19)9-11-6-7-12-4-2-3-5-13(12)8-11/h2-8,14H,9H2,1H3,(H,16,17)(H,18,19)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTIILKZSFKZMS-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-Acetyl-2-naphthylalanine | |
CAS RN |
37439-99-9 | |
Record name | N-Acetyl-3-(2-naphthyl)-L-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037439999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-ACETYL-3-(2-NAPHTHYL)-L-ALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21A9PLE39M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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